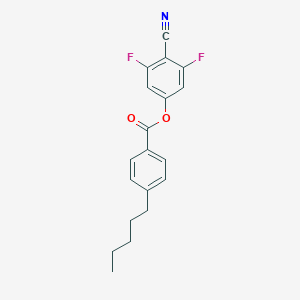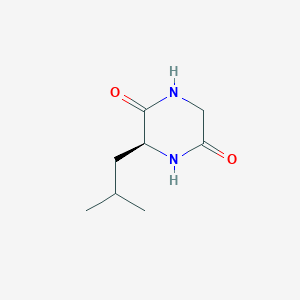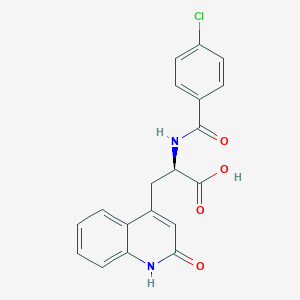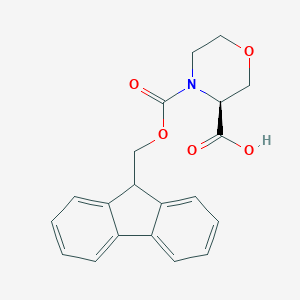
(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid, also known as (S)-FMCM, is an organic compound that has been widely studied in the scientific community due to its potential applications in biochemistry and physiology. This molecule is composed of a cyclic ring structure with a carboxylic acid group at the end, and is classified as a morpholine derivative. It has been studied for its ability to act as a catalyst in various biochemical reactions, and has been found to be particularly useful in the area of synthetic organic chemistry.
Wissenschaftliche Forschungsanwendungen
Fluorescence Labeling in Biomedical Analysis
- Application : 6-Methoxy-4-quinolone, a compound with strong fluorescence in aqueous media, is used for the determination of carboxylic acids. This fluorophore demonstrates strong fluorescence from pH 2.0 to 11.0 and is highly stable against light and heat (Hirano et al., 2004).
Peptidomimetic Chemistry
- Application : Enantiopure Fmoc-protected morpholine-3-carboxylic acid, synthesized through a short and practical route, is compatible with solid-phase peptide synthesis. This makes it valuable in the field of peptidomimetic chemistry (Sladojevich et al., 2007).
Synthesis of Potent Cathepsin S Inhibitors
- Application : Morpholine-4-carboxylic acid derivatives have been used in the synthesis of potent cathepsin S inhibitors, highlighting their potential in therapeutic applications (Latli et al., 2012).
Development of Antiproliferative Agents
- Application : The synthesis of compounds like 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, with significant inhibitory activity against cancer cell lines, utilizes morpholine derivatives for developing antiproliferative agents (Lu et al., 2021).
Solid Phase Synthesis Applications
- Application : Novel phenylfluorenyl based linkers, incorporating elements like 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol, have been developed for solid phase synthesis. These linkers show higher acid stability compared to standard trityl resins, making them useful in solid phase synthetic applications (Bleicher et al., 2000).
Synthesis of Fluorescent Labeling Reagents
- Application : Compounds like 3-(7-Methoxycoumarin-3-carbonyl)- and 3-(7-dimethylaminocoumarin-3-carbonyl)-2-oxazolones, synthesized as fluorescent labeling reagents, enable sensitive detection in high-performance liquid chromatography (HPLC) (Takadate et al., 1989).
Synthesis of Biodegradable Polyesteramides
- Application : Morpholine-2,5-dione derivatives are utilized in the synthesis of polyesteramides with pendant functional groups. These materials are valuable in developing biodegradable polymers with specific functionalities (Veld et al., 1992).
Eigenschaften
IUPAC Name |
(3S)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-19(23)18-12-25-10-9-21(18)20(24)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVIYWXADATNKP-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363605 |
Source


|
| Record name | (3S)-4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}morpholine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
281655-37-6 |
Source


|
| Record name | (3S)-4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}morpholine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


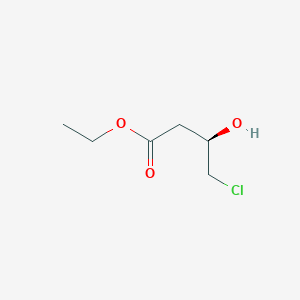
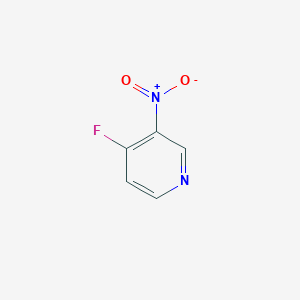
![[(1R,2S)-1-hydroxy-3-phenyl-1-tert-butoxycarbonyl-propan-2-yl]azanium](/img/structure/B51118.png)

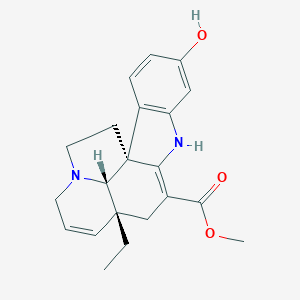



![Bicyclo[3.2.1]octan-6-amine, exo-(9CI)](/img/structure/B51125.png)
